2-Fluoro-6-methylcinnamic acid
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Overview
Description
2-Fluoro-6-methylcinnamic acid is a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the second position and a methyl group at the sixth position on the benzene ring. This compound is part of a broader class of cinnamic acid derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 2-Fluoro-6-methylcinnamic acid can be achieved through several methods. One common approach involves the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride in the presence of a base . Another method includes the use of boron tribromide as a reagent, along with 4-dimethylaminopyridine and pyridine as bases, and N-methyl-2-pyrrolidone as a solvent, under reflux conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2-Fluoro-6-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Fluoro-6-methylcinnamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell death . In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
2-Fluoro-6-methylcinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound, known for its antioxidant and antimicrobial properties.
2-Fluorocinnamic acid: Similar to this compound but lacks the methyl group, resulting in different biological activities.
6-Methylcinnamic acid: Lacks the fluorine atom, which affects its chemical reactivity and biological properties.
The uniqueness of this compound lies in the combined presence of both the fluorine and methyl groups, which enhance its stability, bioavailability, and biological efficacy compared to its analogs.
Properties
IUPAC Name |
(E)-3-(2-fluoro-6-methylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-3-2-4-9(11)8(7)5-6-10(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPUTSDIURCFAB-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)F)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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